Potency Comparison: Cas9-IN-3 vs. BRD0539 (SpCas9 DNA Cleavage Assay)
Cas9-IN-3 exhibits an IC50 of 28 μM against Cas9 , compared to BRD0539's IC50 of 22 μM measured in a similar in vitro DNA cleavage assay . The 6 μM difference in potency reflects a ~1.27‑fold lower inhibitory activity relative to BRD0539. This moderate reduction in potency may be advantageous when a less profound suppression of Cas9 activity is desired, enabling finer temporal control without complete ablation of editing function.
| Evidence Dimension | Inhibitory potency (IC50) against SpCas9 |
|---|---|
| Target Compound Data | 28 μM |
| Comparator Or Baseline | BRD0539: 22 μM |
| Quantified Difference | Δ = 6 μM (Cas9-IN-3 is 1.27-fold less potent) |
| Conditions | In vitro DNA cleavage assay (recombinant SpCas9, synthetic DNA substrate); data compiled from vendor technical datasheets . |
Why This Matters
This quantified difference informs selection when a less potent inhibitor is required to achieve partial or graded Cas9 inhibition in dose-response studies.
